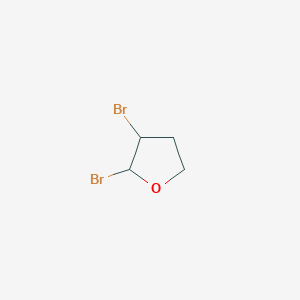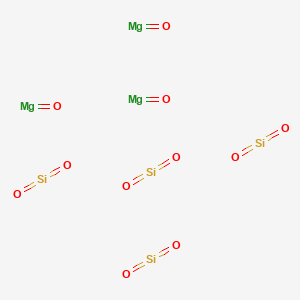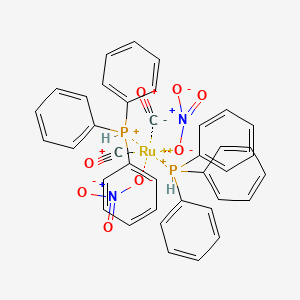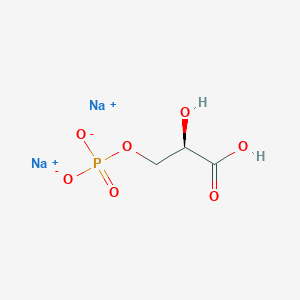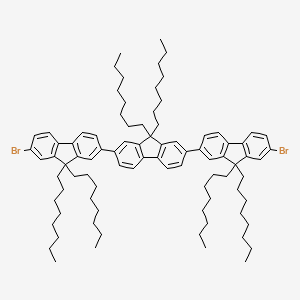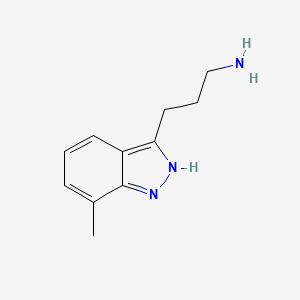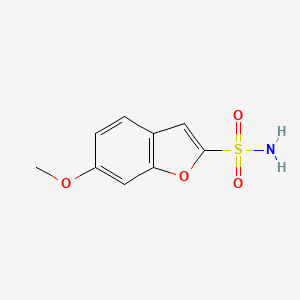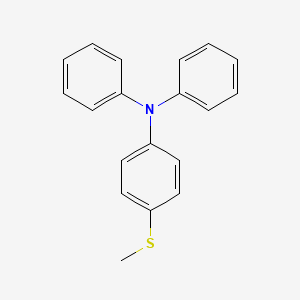
4-(Methylsulfanyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylthio)-N,N-diphenylaniline is an organic compound characterized by the presence of a methylthio group attached to the fourth position of the aniline ring, with two phenyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)-N,N-diphenylaniline typically involves the reaction of 4-(Methylthio)benzaldehyde with aniline derivatives under specific conditions. One common method is the condensation reaction, where 4-(Methylthio)benzaldehyde reacts with N,N-diphenylamine in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(Methylthio)-N,N-diphenylaniline may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methylthio)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
4-(Methylthio)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as oxidation and reduction, which can alter its biological activity. The methylthio group plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
- 4-(Methylthio)benzaldehyde
- N,N-Diphenylaniline
- 4-Methylthio-2-oxobutanoic acid
Comparison: 4-(Methylthio)-N,N-diphenylaniline is unique due to the presence of both the methylthio group and the diphenylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds that lack either the methylthio group or the diphenylamine structure .
Propiedades
Número CAS |
36809-18-4 |
|---|---|
Fórmula molecular |
C19H17NS |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-N,N-diphenylaniline |
InChI |
InChI=1S/C19H17NS/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3 |
Clave InChI |
ASCFLNCTVHFRMM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

